molecular formula C24H21N3O3S B11596365 (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 624725-98-0

(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11596365
CAS No.: 624725-98-0
M. Wt: 431.5 g/mol
InChI Key: VPCUNDBZLOHKTM-XSFVSMFZSA-N
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Description

(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a benzofuran ring, a thiazole ring, and a triazole ring

Preparation Methods

The synthesis of (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multiple steps, typically starting with the preparation of the benzofuran and thiazole intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule. Common reagents for these reactions include halogens and alkylating agents.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to interact with biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its bioactivity.

Comparison with Similar Compounds

When compared to similar compounds, (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making this compound unique in its applications and properties.

Properties

CAS No.

624725-98-0

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

(5E)-5-[(2-butoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H21N3O3S/c1-3-4-13-29-18-11-7-5-9-16(18)14-20-23(28)27-24(31-20)25-22(26-27)21-15(2)17-10-6-8-12-19(17)30-21/h5-12,14H,3-4,13H2,1-2H3/b20-14+

InChI Key

VPCUNDBZLOHKTM-XSFVSMFZSA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2

Origin of Product

United States

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